Propylthiouracil-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

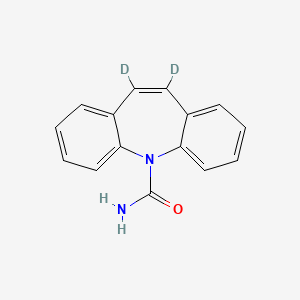

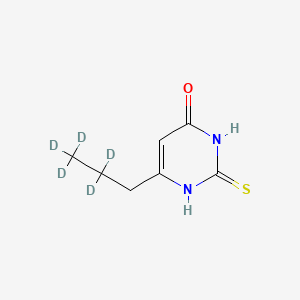

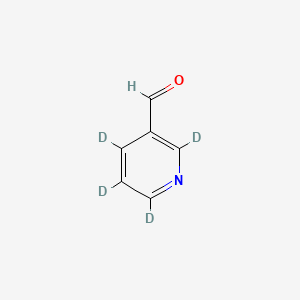

Propylthiouracil-d5 est une forme deutérée de propylthiouracile, un agent antithyroïdien thiourée utilisé principalement dans le traitement de l'hyperthyroïdie. La version deutérée, this compound, est souvent utilisée dans la recherche scientifique comme étalon interne pour la quantification du propylthiouracile en raison de son marquage isotopique stable .

Applications De Recherche Scientifique

Propylthiouracil-d5 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Voici quelques applications clés :

Études pharmacocinétiques : Utilisé comme étalon interne en chromatographie liquide haute performance couplée à la spectrométrie de masse (HPLC-MS/MS) pour la quantification du propylthiouracile et de ses métabolites.

Études métaboliques : Aide à comprendre le métabolisme du propylthiouracile en suivant sa forme deutérée.

Études toxicologiques : Utilisé pour étudier l'hépatotoxicité et d'autres effets indésirables du propylthiouracile.

Recherche clinique : Aide au développement de modèles pharmacocinétiques physiologiquement fondés pour prédire le comportement des médicaments dans différentes populations.

Mécanisme d'action

This compound, comme le propylthiouracile, inhibe la synthèse des hormones thyroïdiennes en interférant avec l'enzyme thyroperoxydase. Cette enzyme aide normalement à l'incorporation de l'iode dans la protéine thyroglobuline pour former les hormones thyroïdiennes. En inhibant ce processus, this compound réduit la production de thyroxine (T4) et de triiodothyronine (T3). De plus, il inhibe la conversion périphérique de T4 en T3, réduisant ainsi davantage l'activité des hormones thyroïdiennes .

Mécanisme D'action

Target of Action

The primary target of Propylthiouracil-d5 is thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by oxidizing iodide to iodine and incorporating it into the thyroglobulin protein .

Mode of Action

This compound interacts with its target, TPO, by binding to it and inhibiting its function . This action blocks the conversion of iodide to iodine, thereby inhibiting the synthesis of thyroid hormones . Additionally, this compound also blocks the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) .

Biochemical Pathways

The inhibition of TPO by this compound affects the thyroid hormone synthesis pathway . This results in a decrease in the production of thyroid hormones, leading to a reduction in the metabolic processes regulated by these hormones .

Pharmacokinetics

The administration of this compound is oral, with peak serum concentrations occurring in one hour . It is actively concentrated in the thyroid gland .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of thyroid hormones and a reduction in the body’s metabolic processes regulated by these hormones . This leads to a decrease in symptoms associated with hyperthyroidism, such as anxiety, trouble sleeping, restlessness, tremors, fatigue, weakness, weight loss, increased appetite, increased sweating, heat intolerance, irregular heartbeats, and others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iodine in the body can affect the drug’s efficacy, as iodine is a crucial component in the synthesis of thyroid hormones . Additionally, individual patient characteristics, such as the ability to absorb the drug and the state of the thyroid gland, can also influence the drug’s action .

Safety and Hazards

Orientations Futures

Propylthiouracil-d5 is generally used in patients who are intolerant to methimazole in preparation of definitive therapy or who wish to avoid thyroidectomy or radioactive iodine therapy. This compound is also the preferred agent for medical therapy of hyperthyroidism in pregnancy, during the last trimester .

Analyse Biochimique

Biochemical Properties

Propylthiouracil-d5 plays a crucial role in biochemical reactions by serving as a stable isotope-labeled internal standard. This allows for accurate quantification of propylthiouracil in mass spectrometry-based assays. Propylthiouracil inhibits thyroid peroxidase, an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin, a key step in thyroid hormone synthesis . Additionally, propylthiouracil inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) by blocking the enzyme 5’-deiodinase .

Cellular Effects

This compound, like its non-deuterated counterpart, affects various cellular processes. It influences cell signaling pathways by reducing the levels of thyroid hormones, which are critical regulators of metabolism and growth . This reduction impacts gene expression and cellular metabolism, leading to decreased metabolic rate and altered protein synthesis. In thyroid cells, this compound inhibits the synthesis and secretion of thyroid hormones, thereby affecting overall thyroid function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thyroid peroxidase and inhibiting its activity . This prevents the conversion of iodide to iodine, a necessary step for thyroid hormone synthesis. Additionally, this compound inhibits 5’-deiodinase, reducing the conversion of thyroxine to the more active triiodothyronine . These actions result in decreased levels of circulating thyroid hormones, thereby managing hyperthyroidism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that propylthiouracil can cause liver toxicity and other adverse effects, which may also be observed with this compound . Regular monitoring of biochemical markers is essential to assess the long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces thyroid hormone levels without causing significant toxicity . At higher doses, this compound can induce hypothyroidism and other adverse effects, such as liver toxicity and leukopenia . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with thyroid peroxidase and 5’-deiodinase, inhibiting their activities and thereby reducing thyroid hormone production . This inhibition affects metabolic flux and the levels of thyroid hormones, which are critical regulators of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to propylthiouracil. It is absorbed in the gastrointestinal tract and distributed to the thyroid gland, where it exerts its inhibitory effects . The compound may also be transported to other tissues, affecting systemic thyroid hormone levels .

Subcellular Localization

This compound localizes primarily in the thyroid gland, where it inhibits thyroid peroxidase activity . It may also be found in other tissues where thyroid hormones are metabolized. The subcellular localization of this compound is critical for its function, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Propylthiouracil-d5 peut être synthétisé par la deutération du propylthiouracile. Le processus implique l'incorporation d'atomes de deutérium dans le groupe propyle du propylthiouracile. Cela peut être réalisé par hydrogénation catalytique en présence de gaz deutérium. Les conditions de réaction incluent généralement une source de deutérium, un catalyseur tel que le palladium sur carbone et un solvant approprié .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du composé deutéré. L'utilisation de gaz deutérium de haute pureté et de systèmes catalytiques avancés est essentielle pour une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

Propylthiouracil-d5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit en son thiol correspondant.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les halogénoalcanes ou les amines peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiol.

Substitution : Divers dérivés thiouraciliques substitués.

Comparaison Avec Des Composés Similaires

Composés similaires

Méthimazole : Un autre agent antithyroïdien utilisé pour traiter l'hyperthyroïdie.

Carbimazole : Une prodrogue qui est convertie en méthimazole dans l'organisme.

Singularité du Propylthiouracil-d5

Propriétés

IUPAC Name |

6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAHARQHSZJURB-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)